

## What are the chemical properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone?

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Compound of Interest		
Compound Name:	2-amino-6-(bromomethyl)-4(3H)-	
	pteridinone	
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An In-depth Technical Guide to the Chemical Properties of **2-amino-6-(bromomethyl)-4(3H)-**pteridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of **2-amino-6-(bromomethyl)-4(3H)-pteridinone**. This pteridinone derivative is a key intermediate in medicinal chemistry, recognized for its reactive bromomethyl group that allows for versatile molecular modifications.

## **Physicochemical Properties**

**2-amino-6-(bromomethyl)-4(3H)-pteridinone** is a heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by an amino group at position 2, a ketone at position 4, and a reactive bromomethyl group at position 6.[1] The compound typically appears as a brown or light brown solid.[2][3]

## **Table 1: Chemical Identifiers and Properties**



Property	Value	Source(s)
CAS Number	89794-15-0	[1]
Molecular Formula	C7H6BrN5O	[1][4][5]
Molecular Weight	256.06 g/mol	[1][3][4][5]
Appearance	Brown Solid	[3]
Boiling Point	382.6 ± 44.0 °C (Predicted)	[4]
Density	2.25 ± 0.1 g/cm³ (Predicted)	[4]
рКа	1.03 ± 0.40 (Predicted)	[4]
Solubility	Soluble in DMSO and methanol.[2] Reduced aqueous solubility compared to its hydroxymethyl analog.[1]	[1][2]
Storage	2-8°C Refrigerator	[3]

**Table 2: Spectroscopic Data** 

Technique	Data	Source(s)
¹H NMR	(DMSO-d <sub>6</sub> ) δ: 8.45 (s, 1H, C7-H), 6.90 (s, 2H, NH <sub>2</sub> ), 4.52 (s, 2H, CH <sub>2</sub> Br)	[1]
Mass Spectrometry	ESI-MS: m/z 256.06 [M+H]+	[1]

## **Synthesis and Experimental Protocols**

The primary synthetic route to **2-amino-6-(bromomethyl)-4(3H)-pteridinone** involves the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.[1] This conversion is a critical step, transforming a stable precursor into a highly reactive intermediate suitable for further functionalization.

Caption: General workflow for the synthesis of the target compound.



## **Experimental Protocol: Synthesis via Bromination**

This protocol describes a common method for synthesizing **2-amino-6-(bromomethyl)-4(3H)- pteridinone** from its hydroxymethyl analog using phosphorus tribromide (PBr<sub>3</sub>).[1]

#### Materials:

- 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
- Phosphorus tribromide (PBr<sub>3</sub>)
- Cold sodium bicarbonate solution
- Ethanol and water for recrystallization
- Standard laboratory glassware, magnetic stirrer, and ice bath

#### Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
  suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous DCM or THF.
- Cooling: Cool the suspension to 0°C using an ice bath.
- Reagent Addition: Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of PBr₃ to the stirred suspension.[1] Maintain the temperature between 0–5°C to control the exothermic reaction.[1]
- Reaction: Allow the reaction to stir at 0–5°C for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
- Quenching: Carefully quench the reaction by adding a cold, saturated sodium bicarbonate solution to neutralize excess acid.
- Extraction: Extract the product into an organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purification: Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.[1] Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and mass spectrometry.

## **Chemical Reactivity**

The synthetic utility of **2-amino-6-(bromomethyl)-4(3H)-pteridinone** stems from the high reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions.[2] This allows for the straightforward introduction of various functional groups at the 6-position of the pteridine ring, enabling the synthesis of a diverse library of derivatives.[1][2]

Caption: Key nucleophilic substitution reactions of the title compound.

# **Experimental Protocol: General Nucleophilic Substitution**

This protocol provides a general methodology for reacting **2-amino-6-(bromomethyl)-4(3H)-pteridinone** with a generic nucleophile.

#### Materials:

- 2-amino-6-(bromomethyl)-4(3H)-pteridinone
- Nucleophile (e.g., a primary/secondary amine or a thiol)[2]
- Appropriate solvent (e.g., DMF for amines, ethanol for thiols)[2]
- Base (if required, e.g., K<sub>2</sub>CO<sub>3</sub> for thiols)[2]

#### Procedure:

- Dissolution: Dissolve 2-amino-6-(bromomethyl)-4(3H)-pteridinone in the chosen solvent in a reaction flask.
- Nucleophile Addition: Add the nucleophile (typically 1.1-1.5 equivalents). If the nucleophile is a salt or requires a base for deprotonation (like a thiol), add the base at this stage.



- Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60–80°C for amines in DMF or reflux for thiols in ethanol) and monitor the reaction progress using TLC or LC-MS.
  [2]
- Work-up: Upon completion, cool the reaction mixture. The work-up procedure will vary depending on the product's properties but generally involves solvent removal, extraction, and/or precipitation.
- Purification: Purify the final product using column chromatography or recrystallization.

## **Biological Activity and Applications**

**2-amino-6-(bromomethyl)-4(3H)-pteridinone** is not only a versatile synthetic intermediate but also a molecule of biological interest, with reported antimicrobial and potential antitumor activities.[1]

## **Antimicrobial Activity**

The compound, sometimes referred to as Pirazmonam, exhibits activity against gram-negative bacteria. [1] Its proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. [1] Specifically, it is believed to bind to penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. [1][6] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.

Caption: Inhibition of peptidoglycan synthesis by the title compound.

## **Antitumor Potential and Synthetic Applications**

This compound is a valuable precursor for synthesizing folic acid antimetabolites, such as methotrexate and aminopterin, which are widely used in cancer chemotherapy.[1][2] Furthermore, it has been investigated for its potential to directly inhibit enzymes essential for DNA synthesis, like thymidylate synthase, which is often upregulated in proliferating cancer cells.[1] Its ability to serve as a scaffold for creating diverse molecular structures makes it a compound of high interest in drug discovery programs targeting cancer and infectious diseases.



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